

# Iadademstat: A Technical Guide to its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | ladademstat |           |
| Cat. No.:            | B609776     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**ladademstat** (ORY-1001) is an orally bioavailable, first-in-class small molecule that acts as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme implicated in the pathogenesis of various cancers.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology and toxicology of **iadademstat**, summarizing key preclinical and clinical findings. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.

#### Introduction to ladademstat

**ladademstat** is a novel investigational drug developed by Oryzon Genomics.[4] It is currently being evaluated in clinical trials for the treatment of both hematological malignancies and solid tumors, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[5][6] The drug has received Orphan Drug designation from the FDA for acute leukemia and small cell lung cancer.[4]

# Pharmacology Mechanism of Action

ladademstat exerts its therapeutic effects through a dual mechanism of action targeting LSD1:

#### Foundational & Exploratory





- Catalytic Inhibition: It forms a covalent, irreversible bond with the flavin adenine dinucleotide (FAD) cofactor in the catalytic center of LSD1.[3][4][7] This action blocks the demethylase activity of LSD1, which normally removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Inhibition of LSD1 leads to increased H3K4 methylation, resulting in the enhanced expression of tumor suppressor genes.[1]
- Disruption of Scaffolding Function: ladademstat binding to LSD1 induces a steric hindrance effect.[4][7] This disrupts the scaffolding function of LSD1 in forming oncogenic protein complexes.[3][4][7] For instance, it impairs the interaction between LSD1 and GFI-1 in leukemia, and between LSD1 and INSM1 in SCLC, leading to the differentiation of cancer cells.[7]

This dual mechanism ultimately promotes the differentiation of malignant cells and reduces their proliferative capacity.[7][8]





Click to download full resolution via product page

Figure 1: Mechanism of action of ladademstat in the cell nucleus.

#### **Pharmacokinetics**

**ladademstat** is orally bioavailable and exhibits approximately linear pharmacokinetics.[9] Key pharmacokinetic parameters from a Phase I study in patients with relapsed/refractory AML are summarized below.



| Parameter                             | Value                                    | Reference |
|---------------------------------------|------------------------------------------|-----------|
| Time to Maximum  Concentration (Tmax) | 4-8 hours post-dose                      | [9]       |
| Half-life (t1/2)                      | 40-100 hours                             | [9]       |
| Accumulation Ratio                    | Approximately 3-6 after repeated dosing  | [9]       |
| Volume of Distribution                | Approximately 200 times total body water | [9]       |

#### **Preclinical Studies**

Preclinical studies have demonstrated the potent anti-leukemic activity of **iadademstat** both in vitro and in vivo.

#### **In Vitro Activity**

- ladademstat induces differentiation of AML cells at low nanomolar concentrations (< 1 nM).</li>
   [10]
- It inhibits the proliferation of various cancer cell lines, including non-small cell lung cancer (H1299 and A549) at concentrations of 80-160 μM, where it also induces apoptosis and cell cycle arrest at the G1 phase.[2]
- In breast cancer cell lines dependent on SOX2, iadademstat blocks cancer stem cell-driven mammosphere formation.[11]

#### In Vivo Activity

- In rodent leukemia xenograft models, the induction of differentiation biomarkers by
   iadademstat correlates with a reduction in tumor growth.[10]
- In a glioblastoma xenograft mouse model, iadademstat administered at 400 μg/kg orally every 7 days for 28 days inhibited tumor growth and increased survival rates.[2]



 Preclinical studies in baboons showed that a single dose of iadademstat significantly increased fetal hemoglobin levels, suggesting its potential for treating sickle cell disease.[12]

## **Clinical Development**

**ladademstat** is being investigated in multiple clinical trials for various cancers, both as a monotherapy and in combination with other agents.



Click to download full resolution via product page

Figure 2: Generalized workflow of ladademstat clinical trials.

### **Hematological Malignancies**

A significant portion of **iadademstat**'s clinical development has focused on acute myeloid leukemia (AML).



| Trial Name /<br>Phase | Patient<br>Population                              | Treatment<br>Regimen                               | Key Findings                                                                                                                                                     | Reference    |
|-----------------------|----------------------------------------------------|----------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Phase I/IIa           | Relapsed/Refract<br>ory AML                        | Monotherapy,<br>dose escalation<br>(5-220 μg/m²/d) | Good safety profile; recommended dose of 140 µg/m²/d. Signs of clinical activity, including one complete remission with incomplete hematological recovery (CRi). | [10][13][14] |
| ALICE (Phase<br>IIa)  | Elderly, unfit,<br>newly diagnosed<br>AML          | Combination with azacitidine                       | Objective Response Rate (ORR) of 81%, with 64% achieving CR/CRi. Manageable toxicity profile.                                                                    | [3][7][8]    |
| FRIDA (Phase<br>lb)   | Relapsed/Refract<br>ory AML with<br>FLT3 mutations | Combination with gilteritinib                      | A 67% response rate was observed in the expanded dose cohort.                                                                                                    | [6][15]      |
| Phase Ib<br>(OHSU)    | Newly<br>diagnosed, unfit<br>AML                   | Combination with venetoclax and azacitidine        | Preliminary data<br>showed a 100%<br>overall response<br>rate.                                                                                                   | [15][16]     |

## **Solid Tumors**



**ladademstat** has also shown promise in the treatment of solid tumors, particularly small cell lung cancer (SCLC).

| Trial Name <i>l</i><br>Phase   | Patient<br>Population                 | Treatment<br>Regimen                                                       | Key Findings                                                       | Reference |
|--------------------------------|---------------------------------------|----------------------------------------------------------------------------|--------------------------------------------------------------------|-----------|
| CLEPSIDRA<br>(Phase IIa)       | Second-line<br>SCLC                   | Combination with platinum/etoposi de                                       | Preliminary<br>results showed a<br>75% objective<br>response rate. | [3][7]    |
| Phase I/II (NCI-<br>sponsored) | First-line<br>extensive-stage<br>SCLC | Combination with immune checkpoint inhibitors (atezolizumab or durvalumab) | Ongoing trial to evaluate safety and efficacy.                     | [17][18]  |

## **Toxicology and Safety Profile**

**ladademstat** has been generally well-tolerated in clinical trials, with a manageable safety profile.

#### **Adverse Events**

The most common adverse events observed in clinical trials are consistent with those expected in the patient populations being treated and include:[9][10][19]

- Myelosuppression (thrombocytopenia, neutropenia)
- Infections
- Gastrointestinal symptoms (diarrhea, anorexia, dysgeusia)
- Fatigue/Asthenia
- Musculoskeletal pain



Mucositis

Thrombocytopenia is a frequent and anticipated on-target effect of LSD1 inhibition.[10]

#### **Serious Adverse Events**

In the Phase I dose-escalation study, serious adverse events possibly related to **iadademstat** were observed at the highest dose of 220  $\mu$ g/m²/d.[19] The recommended dose for subsequent studies was established at 140  $\mu$ g/m²/d.[19] Drug-related serious adverse events have been infrequent in combination studies.[8]

## **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and extension of research findings.

# Phase I Dose-Escalation Trial in R/R AML (EudraCT No.: 2013-002447-29)

- Study Design: A non-randomized, open-label, dose-escalation (DE) and extension-cohort (EC) trial.[10][20]
- Patient Population: Patients with relapsed or refractory AML.[10]
- Treatment: ladademstat administered orally on days 1 to 5 of each week in 28-day cycles.
   Doses ranged from 5 to 220 µg/m²/d in the DE phase. The EC was treated at the recommended dose of 140 µg/m²/d.[13][20]
- Primary Objectives: To assess the safety and tolerability of iadademstat.[10]
- Secondary Objectives: To study the pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy.[10]
- Assessments: Safety was monitored through the recording of adverse events. PK was
  assessed by measuring plasma drug concentrations. PD was evaluated through the analysis
  of differentiation biomarkers. Efficacy was determined by assessing blast counts and bone
  marrow responses.[13][20]



## Mammosphere Formation Assay for Breast Cancer Stem Cells

- Cell Culture: Breast cancer cell lines are cultured in non-adherent, serum-free medium supplemented with growth factors to promote the formation of mammospheres, which are enriched in cancer stem cells.[11]
- Treatment: Graded concentrations of **iadademstat** are added to the culture medium.[11]
- Endpoint: The number and size of mammospheres are quantified after a defined incubation period to assess the inhibitory effect of **iadademstat** on cancer stem cell self-renewal.[11]
- Molecular Analysis: Changes in the expression of stemness-associated genes, such as SOX2, can be measured using techniques like quantitative PCR or reporter assays.[11]

### Conclusion

**ladademstat** is a promising epigenetic drug with a unique dual mechanism of action against LSD1. It has demonstrated a favorable safety profile and encouraging clinical activity in both hematological malignancies and solid tumors. Ongoing and future clinical trials will further delineate its therapeutic potential and optimal use in combination with other anti-cancer agents. The data presented in this guide underscore the importance of continued research into **iadademstat** as a novel therapeutic option for patients with difficult-to-treat cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ORY-1001 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. pryzm.ozmosi.com [pryzm.ozmosi.com]

#### Foundational & Exploratory





- 5. ladademstat by Oryzon Genomics for Acute Myelocytic Leukemia (AML, Acute Myeloblastic Leukemia): Likelihood of Approval [pharmaceutical-technology.com]
- 6. oryzon.com [oryzon.com]
- 7. oryzon.com [oryzon.com]
- 8. ashpublications.org [ashpublications.org]
- 9. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes -PMC [pmc.ncbi.nlm.nih.gov]
- 12. sicklecellanemianews.com [sicklecellanemianews.com]
- 13. First-in-Human Phase I Study of ladademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. Ongoing and future ladademstat trials for all AML HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 17. Oryzon wins FDA approval to begin SCLC treatment trial Clinical Trials Arena [clinicaltrialsarena.com]
- 18. Facebook [cancer.gov]
- 19. First-in-Human Study of LSD1 Inhibitor ladademstat for Patients With Relapsed or Refractory AML The ASCO Post [ascopost.com]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ladademstat: A Technical Guide to its Pharmacology and Toxicology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609776#pharmacology-and-toxicology-of-iadademstat]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com